5'-Amino-5-bromo-2',5'-dideoxyuridine

Antiviral nucleoside analogs Herpes simplex virus Structure-activity relationship (SAR)

5'-Amino-5-bromo-2',5'-dideoxyuridine (CAS 58349-32-9; common acronym ABrU) is a synthetic, dual-modified pyrimidine nucleoside analog. It belongs to the 5-halo-5'-amino-2',5'-dideoxyuridine family, characterized by a bromine substitution at the C-5 position of the uracil base and an amino group replacing the 5'-hydroxyl on the deoxyribose sugar.

Molecular Formula C9H12BrN3O4
Molecular Weight 306.11 g/mol
CAS No. 58349-32-9
Cat. No. B8609198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Amino-5-bromo-2',5'-dideoxyuridine
CAS58349-32-9
Molecular FormulaC9H12BrN3O4
Molecular Weight306.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)Br)CN)O
InChIInChI=1S/C9H12BrN3O4/c10-4-3-13(9(16)12-8(4)15)7-1-5(14)6(2-11)17-7/h3,5-7,14H,1-2,11H2,(H,12,15,16)/t5-,6+,7+/m0/s1
InChIKeyFSXMGFDJECXVNY-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Amino-5-bromo-2',5'-dideoxyuridine (ABrU): A Selective Antiherpetic Nucleoside Analog for Targeted Viral DNA Disruption


5'-Amino-5-bromo-2',5'-dideoxyuridine (CAS 58349-32-9; common acronym ABrU) is a synthetic, dual-modified pyrimidine nucleoside analog [1]. It belongs to the 5-halo-5'-amino-2',5'-dideoxyuridine family, characterized by a bromine substitution at the C-5 position of the uracil base and an amino group replacing the 5'-hydroxyl on the deoxyribose sugar [2]. This specific combination of modifications was designed to confer selective activation by the herpes simplex virus (HSV)-encoded thymidine kinase (TK), thereby limiting DNA chain-terminating activity to infected cells and minimizing host toxicity—a mechanistic paradigm distinct from classical nucleoside antivirals like idoxuridine (IdUrd) [3].

Why 5'-Amino-5-bromo-2',5'-dideoxyuridine Cannot Be Interchanged with Other 5-Halo-5'-amino Analogs


Despite sharing a common 5'-amino-2',5'-dideoxyuridine scaffold, the identity of the C-5 halogen substituent on the pyrimidine base critically governs both antiviral potency and the therapeutic window [1]. Systematic structure-activity relationship (SAR) studies within this series have demonstrated that the 5-bromo analog (ABrU) and the 5-iodo analog (AIU) exhibit quantifiably distinct antiviral potencies, with ABrU reported to be even more potent than AIU against HSV in vitro [2]. Furthermore, the 5-fluoro and 5-trifluoromethyl congeners show reduced antiviral activity relative to the parent compound, while the non-halogenated 5'-amino-2',5'-dideoxyuridine lacks the halogen-dependent enhancement of viral TK affinity that underpins selective activation [2]. Generic substitution within the 5-halo-5'-amino series is therefore precluded by halogen-specific differences in antiviral efficacy that directly affect the effective concentration required to achieve viral inhibition.

Quantitative Differentiation Evidence for 5'-Amino-5-bromo-2',5'-dideoxyuridine (ABrU) vs. Closest Analogs


ABrU Demonstrates Superior In Vitro Anti-HSV Potency Compared to the 5-Iodo Analog AIU

In a direct head-to-head comparison within the same research program, ABrU (5-bromo-5'-amino-2',5'-dideoxyuridine) was found to be a more potent antiviral agent than the extensively studied 5-iodo analog AIU (5-iodo-5'-amino-2',5'-dideoxyuridine) against herpes simplex virus in vitro [1]. This finding was reported in a technical progress report covering the period 1975, which also noted that the 5-iodo-5'-amino-2',5'-dideoxycytidine analog (AIC) similarly exceeded AIU in potency [1].

Antiviral nucleoside analogs Herpes simplex virus Structure-activity relationship (SAR)

5-Halo-5'-amino Series (Including ABrU) Confers ~90% HSV Inhibition at 40 µM with Marked Selectivity Over Host Cells vs. Idoxuridine

The 5'-amino-2',5'-dideoxy-5-halouridine compound class, of which ABrU is the 5-bromo member, achieves approximately 90% inhibition of herpes simplex virus replication in Vero (African green monkey kidney) cells at a concentration of 40 µM, while exhibiting no detectable cytotoxicity at concentrations up to 200 µM [1]. In stark contrast, the clinically used antiherpetic agent idoxuridine (5-iodo-2'-deoxyuridine, IdUrd) demonstrates near-total cytotoxicity at 50 µM in the same cell system [1]. This represents a greater than 4-fold improvement in the in vitro selectivity window for the 5'-amino class relative to IdUrd when comparing the cytotoxic threshold (50 µM for IdUrd vs. >200 µM for the 5'-amino class) [1].

Antiviral selectivity Cytotoxicity profiling Herpes simplex keratitis

5'-Amino Modification Confers Viral Thymidine Kinase-Dependent Activation Absent in 5'-Hydroxy Parent Nucleosides

The 5'-amino substitution on the 2',5'-dideoxyuridine scaffold introduces a unique activation pathway that is strictly dependent on phosphorylation by the herpes simplex virus-encoded thymidine kinase (TK) [1]. This is in direct contrast to the parent 5'-hydroxy nucleosides (e.g., 5-bromo-2'-deoxyuridine, BrdU; 5-iodo-2'-deoxyuridine, IdUrd), which can be phosphorylated by both viral and host cellular kinases, leading to cytotoxicity in uninfected tissues [2]. The 5'-amino-2',5'-dideoxyuridine class, including ABrU, represents the first series of compounds demonstrated to require unequivocally, for antiviral activity, a unique activation by the viral TK enzyme [1]. This mechanistic differentiation is a class-level property conferred specifically by the 5'-amino modification, regardless of the 5-halogen identity [1].

Prodrug activation Viral thymidine kinase Selective antiviral mechanism

Scalable Synthetic Route Enables Multi-Gram Production of ABrU Distinct from Earlier Azido-Reduction Limitations

A critical practical differentiator for ABrU is the availability of a scalable synthetic route developed by Lin and Prusoff in 1978 [1]. While the 5-chloro analog (AClU) could be prepared by direct azido reduction of the corresponding 5'-azido precursor, this approach failed for the 5-bromo and 5-iodo analogs, which instead underwent dehalogenation to yield 5'-amino-2',5'-dideoxyuridine [2]. ABrU therefore required a dedicated alternative synthesis via halogenation of the 5-mercuriacetate intermediate of 5'-amino-2',5'-dideoxyuridine [2]. The 1978 paper explicitly describes a large-scale synthetic procedure for ABrU (compound 4d) and its chloro and iodo congeners in good yield, using readily available 5-halo-2'-deoxyuridine starting materials [1].

Nucleoside synthesis Process chemistry Halogenation methodology

Recommended Research Applications for 5'-Amino-5-bromo-2',5'-dideoxyuridine (ABrU) Based on Differential Evidence


High-Potency, Low-Cytotoxicity Probe for HSV-1 Thymidine Kinase-Dependent DNA Incorporation Studies

ABrU is optimally suited as a molecular probe for experiments requiring selective incorporation of a halogenated nucleoside into the DNA of HSV-infected cells while sparing uninfected host cells. Based on the class-level evidence that the 5'-amino modification restricts phosphorylation to the viral thymidine kinase [1] and that the 5'-amino series exhibits no detectable cytotoxicity in Vero cells at concentrations up to 200 µM (vs. 50 µM for idoxuridine) [2], ABrU enables experimental designs—such as viral DNA labeling, chain-termination analysis, or selective infected-cell tracking—where conventional 5-bromo-2'-deoxyuridine (BrdU) would generate confounding background from host cell incorporation.

Structure-Activity Relationship (SAR) Reference Standard for 5-Halogen Optimization in Antiviral Nucleoside Series

ABrU serves as a critical SAR comparator within the 5-halo-5'-amino-2',5'-dideoxyuridine series. The qualitative finding that ABrU exceeds the 5-iodo analog AIU in anti-HSV potency [1], combined with the systematic availability of the 5-chloro, 5-fluoro, and 5-trifluoromethyl congeners synthesized via the same large-scale route [3], positions ABrU as the potency benchmark for halogen optimization studies. Medicinal chemistry teams investigating next-generation viral TK-dependent prodrugs can use ABrU as the reference compound against which novel C-5 modifications are quantitatively compared.

Positive Control in Viral Selectivity Profiling Panels for Anti-HSV Drug Discovery

Given the well-characterized viral TK-dependent activation mechanism [1] and the documented ~90% HSV inhibition at 40 µM [2], ABrU is a validated positive control for in vitro selectivity screening cascades. When profiling new anti-HSV candidates, inclusion of ABrU as a reference compound allows direct benchmarking of the therapeutic window—comparing antiviral EC₅₀ against host cell CC₅₀ in Vero or equivalent cell lines—and provides a mechanistic control for TK-dependent activation that complements TK-independent comparators such as acyclovir.

Quote Request

Request a Quote for 5'-Amino-5-bromo-2',5'-dideoxyuridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.